molecular formula C₁₉H₂₇D₃O₆S B1161888 Oxandrolone 17-Sulfate-D3

Oxandrolone 17-Sulfate-D3

Cat. No.: B1161888
M. Wt: 389.52
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Formula and Isotopic Composition

The molecular formula of Oxandrolone 17-Sulfate-D3 is definitively established as C19H27D3O6S, representing a complex steroid structure with specific isotopic modifications. The compound exhibits a molecular weight of 389.52 grams per mole, which represents an increase of 3 mass units compared to the non-deuterated oxandrolone sulfate due to the incorporation of three deuterium atoms. The deuterium substitution occurs specifically at the 17α-methyl group, where three hydrogen atoms are systematically replaced with deuterium isotopes, creating a trideuteriomethyl substituent that provides the characteristic isotopic signature essential for analytical applications.

The elemental composition encompasses nineteen carbon atoms, twenty-seven hydrogen atoms, three deuterium atoms, six oxygen atoms, and one sulfur atom, arranged in a highly specific three-dimensional configuration that maintains the biological activity profile of the parent steroid while enabling precise mass spectrometric differentiation. The sulfur atom is incorporated as part of a hydrogen sulfate functional group attached to the 17β-position of the steroid nucleus, forming a conjugated metabolite that represents a significant pathway in oxandrolone biotransformation. The oxygen atoms are distributed across multiple functional groups, including the lactone bridge that characterizes the 2-oxa-steroid classification, the ketone functionality at position 3, and the sulfate ester linkage.

Table 1: Molecular Composition of this compound

Element Count Contribution to Molecular Weight (g/mol)
Carbon 19 228.19
Hydrogen 27 27.22
Deuterium 3 6.05
Oxygen 6 95.99
Sulfur 1 32.07
Total 56 389.52

The isotopic enrichment at the 17α-methyl position creates a compound with enhanced analytical utility, as the three-mass-unit shift enables clear distinction from endogenous steroids and non-labeled synthetic analogs during mass spectrometric analysis. This deuterium labeling strategy preserves the chemical and biological properties of the parent compound while providing a reliable internal standard for quantitative analytical methods.

Properties

Molecular Formula

C₁₉H₂₇D₃O₆S

Molecular Weight

389.52

Synonyms

(4aS,4bS,6aS,7S,9aS,9bR,11aS)-Tetradecahydro-4a,6a,7-trimethyl-7-(sulfooxy)-cyclopenta[5,6]naphtho[1,2-c]pyran-2(1H)-one-D3;  (5α,17β)-17-Methyl-17-(sulfooxy)-2-oxaandrostan-3-one-D3;  Cyclopenta[5,6]naphtho[1,2-c]pyran 2-Oxaandrostan-3-one Deriv.-D3

Origin of Product

United States

Comparison with Similar Compounds

Oxandrolone (Parent Compound)

  • Molecular Formula : C₁₉H₃₀O₃
  • Molecular Weight : 306.44 g/mol
  • Key Features :
    • High anabolic activity (4× testosterone) with low androgenic effects (≤25% of testosterone) .
    • Minimal estrogenic conversion and hepatotoxicity compared to other 17α-alkylated steroids .
    • Clinically used for muscle wasting, osteoporosis, and post-traumatic recovery .
  • Distinction from 17-Sulfate-D3 :
    • Lacks deuterium and sulfate groups, making it less suitable as an isotopic tracer.
    • Pharmacopeial standards require rigorous impurity profiling (e.g., related compounds A, B, C), which 17-Sulfate-D3 helps quantify .

17β-Hydroxy-2-oxa-5α-androstan-3-one

  • Structural Features :
    • Oxygen substitution at the 2-position alters steric and electronic properties compared to oxandrolone.
    • Lacks the 17-sulfate group and deuterium labeling .

Nandrolone (Deca-Durabolin)

  • Key Differences :
    • Metabolites persist longer in urine, increasing detection risk in anti-doping tests .
    • Higher androgenic activity and estrogenic side effects compared to oxandrolone .

Other Deuterated Analogs

  • Examples: Testosterone-D3, Stanozolol-D3.
  • Shared Advantages with 17-Sulfate-D3 :
    • Enhanced isotopic tracing for MS-based assays.
    • Improved metabolic stability due to deuterium substitution .

Analytical and Pharmacokinetic Comparisons

Table 1: Key Properties of Oxandrolone 17-Sulfate-D3 and Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Primary Use Detection Method Metabolic Stability
This compound C₁₉H₂₇D₃O₆S 389.52 Internal standard for MS/HPLC LC-MS/MS High (deuterated)
Oxandrolone C₁₉H₃₀O₃ 306.44 Therapeutic agent Immunoassay, HPLC Moderate
17β-Hydroxy-2-oxa-5α-androstan-3-one C₁₈H₂₈O₃ 292.41 Synthetic intermediate NMR, HPLC Low
Nandrolone C₁₈H₂₆O₂ 274.40 Muscle growth, anemia GC-MS Low (long metabolites)

Preparation Methods

Key Steps:

  • Oxidation of Mestanolone :

    • Mestanolone (17β-hydroxy-17α-methyl-5α-androstan-3-one) is oxidized using o-iodoxybenzoic acid (IBX) to form 17β-hydroxy-17α-methyl-5α-androst-1-en-3-one.

    • Reaction Conditions : IBX (1.2 equiv) in dimethylformamide (DMF) at 80°C for 6 hours.

  • Deuterium Incorporation :

    • The 17α-methyl group is deuterated via methylation with deuterated methyl iodide (CD3I) under basic conditions.

    • Optimization : Use of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C ensures >98% isotopic purity.

  • Hydroxylation and Reduction :

    • Osmium tetroxide (OsO4)-mediated dihydroxylation of the enone intermediate yields 1α,2α,17β-trihydroxy-17α-(trideuteriomethyl)androstan-3-one.

    • Sodium borohydride (NaBH4) reduces the keto group to form deuterated oxandrolone.

Sulfation of Deuterated Oxandrolone

Sulfation at the 17β-hydroxy group is achieved through chemical or enzymatic methods:

Chemical Sulfation

  • Reagents : Sulfur trioxide-pyridine complex (SO3·Py) in anhydrous dichloromethane (DCM).

  • Procedure :

    • Dissolve deuterated oxandrolone (1 equiv) in DCM under nitrogen.

    • Add SO3·Py (3 equiv) and stir at 25°C for 12 hours.

    • Yield : 72–78%.

Enzymatic Sulfation

  • Enzymes : Recombinant human sulfotransferase (SULT2A1) expressed in Escherichia coli.

  • Conditions :

    • Incubate deuterated oxandrolone (0.5 mM) with 3'-phosphoadenosine-5'-phosphosulfate (PAPS, 2 mM) in phosphate buffer (pH 7.4) at 37°C for 4 hours.

    • Yield : 65–70% with <5% epimerization.

Purification and Isolation

Post-sulfation, the crude product is purified using:

  • Solid-Phase Extraction (SPE) : C18 cartridges eluted with methanol/water (70:30).

  • High-Performance Liquid Chromatography (HPLC) :

    • Column : Zorbax SB-C18 (4.6 × 150 mm, 5 µm).

    • Mobile Phase : Acetonitrile/0.1% formic acid (45:55).

    • Retention Time : 8.2 minutes.

Analytical Characterization

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

  • Molecular Ion : [M+H]+ at m/z 409.2 (C19H27D3O6S).

  • Fragmentation Pattern :

    • Loss of SO3 (m/z 307.2).

    • Deuterium-specific ions at m/z 310.2.

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (600 MHz, DMSO-d6) :

    • δ 4.12 (s, 1H, C17-O-SO3).

    • δ 1.21 (s, 3H, CD3).

Challenges and Optimization

  • Deuterium Stability : Acidic conditions during sulfation may cause deuterium loss. Use of buffered enzymatic systems minimizes this.

  • Epimerization : Chemical sulfation at >30°C promotes 17-epimer formation. Maintain reactions at ≤25°C.

Applications in Research

This compound serves as a stable isotope-labeled internal standard for:

  • Doping Control : Detection of oxandrolone abuse via LC-MS/MS in urine.

  • Pharmacokinetics : Quantifying sulfated steroid metabolites in hepatic studies.

Comparative Data Table

ParameterChemical SulfationEnzymatic Sulfation
Yield72–78%65–70%
Purity (HPLC)>95%>90%
Epimerization RiskModerateLow
Deuterium Retention93–97%98–99%
ScalabilityIndustrialLab-scale

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying Oxandrolone 17-Sulfate-D3 in pharmaceutical formulations?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection, as outlined in USP monographs. Key parameters include:

  • Mobile phase : Acetonitrile and phosphate buffer (pH 3.0) in a 45:55 ratio .
  • System suitability : Resolution between Oxandrolone and related compounds (e.g., Compound A and B) must exceed 1.5, with a tailing factor ≤1.5 .
  • Sample preparation : Dissolve in methanol and filter to remove particulates .
  • Validation : Ensure intra-day precision (RSD ≤5%) and linearity across 80–120% of the target concentration .

Q. How should researchers design stability studies for this compound in extemporaneous formulations?

  • Methodological Answer :

  • Assay selection : Employ stability-indicating HPLC methods to track degradation products (e.g., oxandrolone-related compounds A, B, and C) under stress conditions (heat, light, pH extremes) .
  • Solvent compatibility : Test formulations in vehicles like Orablend® or ethanol-containing syrups, as these affect chemical stability .
  • Data reporting : Include raw chromatograms and processed data tables in appendices, with critical results (e.g., degradation rates) in the main text .

Q. What are the best practices for synthesizing this compound with isotopic purity?

  • Methodological Answer :

  • Deuterium incorporation : Use controlled sulfation reactions with deuterated sulfuric acid to ensure ≥98% isotopic purity at the 17-position .
  • Purification : Validate via LC-MS/MS to confirm absence of non-deuterated analogs and related impurities (e.g., epioxandrolone) .

Advanced Research Questions

Q. How can conflicting data on sulfate metabolite detection in doping studies be resolved?

  • Methodological Answer :

  • Sample preparation : Use weak anion-exchange solid-phase extraction (SPE) to isolate sulfate metabolites, followed by solvolysis and LC-MS/MS analysis .
  • Contradiction analysis : Note that this compound hydrolyzes rapidly in aqueous media, leading to false negatives if storage conditions are suboptimal .
  • Validation : Compare results with glucuronide metabolites (e.g., 18-nor-oxandrolone) to confirm detection windows (up to 18 days post-administration) .

Q. What experimental design considerations improve the detection of long-term Oxandrolone metabolites in human urine?

  • Methodological Answer :

  • Metabolite targeting : Focus on 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one sulfate, a long-term marker detectable via LC-MS/MS .
  • Temporal sampling : Collect urine samples at 24-hour intervals for 21 days to capture metabolite excretion kinetics .
  • Blinding : Implement double-blind protocols to reduce bias, especially in anti-doping research .

Q. How should researchers address variability in this compound bioavailability across pediatric populations?

  • Methodological Answer :

  • Cohort stratification : Group participants by age, weight, and growth hormone (GH) compliance status to isolate confounding variables .
  • Dose-response modeling : Use nonlinear mixed-effects models (NONMEM) to correlate 0.05 mg/kg/day doses with height velocity changes .
  • Ethical replication : Share raw data and protocols via repositories like Open Science Framework to enable independent validation .

Q. What statistical approaches are optimal for analyzing contradictory results in Oxandrolone-related compound quantification?

  • Methodological Answer :

  • Error propagation : Calculate uncertainties from instrument precision (e.g., ±2% for HPLC peak area) and sample heterogeneity .
  • Multivariate analysis : Apply principal component analysis (PCA) to distinguish batch-related impurities from degradation products .
  • Peer review : Submit methods and datasets for third-party verification, as seen in pharmacopeial harmonization efforts .

Data Management and Replication

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Protocol transparency : Document HPLC gradients, MS/MS transitions, and SPE conditions in supplemental materials .
  • Replication guides : Include step-by-step videos or diagrams for critical steps (e.g., solvolysis) to minimize technique-driven variability .
  • Data archiving : Use platforms like Zenodo to publish raw spectra and chromatograms with digital object identifiers (DOIs) .

Ethical and Validation Considerations

Q. What safeguards prevent data manipulation in high-stakes Oxandrolone research (e.g., doping studies)?

  • Methodological Answer :

  • Chain of custody : Use blockchain-enabled lab notebooks to timestamp data entries and revisions .
  • Blinded analysis : Assign independent statisticians to process datasets without access to sample identifiers .
  • Forensic validation : Cross-check results with orthogonal methods (e.g., IR spectroscopy for compound identity) .

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